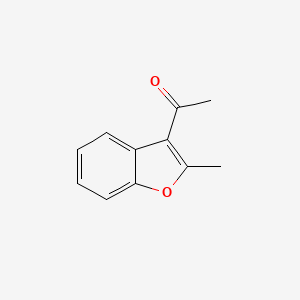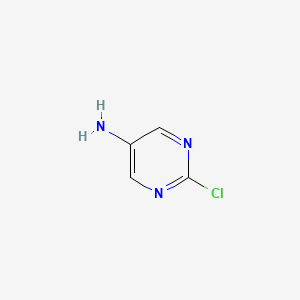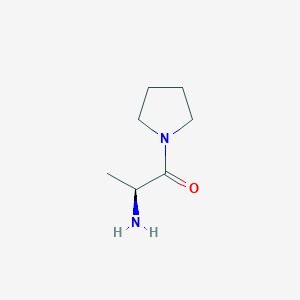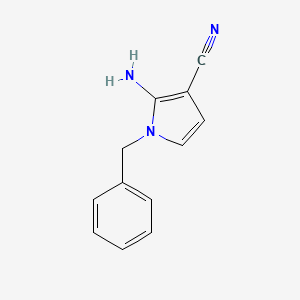
1-(3-溴-4-硝基苯基)乙酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound 1-(3-Bromo-4-nitrophenyl)ethanone is a brominated and nitrated acetophenone derivative. While the provided papers do not directly discuss this compound, they do provide insights into similar brominated and nitrated aromatic compounds and their properties, which can be used to infer some aspects of 1-(3-Bromo-4-nitrophenyl)ethanone.
Synthesis Analysis
The synthesis of related compounds involves multi-step reactions including bromination, nitration, and various functional group transformations. For instance, the synthesis of (R)-1-(4-Benzyloxy-3-nitrophenyl)-2-bromoethanol involves O-benzylation, bromination, and reduction, with an overall yield of about 25% . Similarly, the synthesis of 1-Bromo-2-(p-nitrophenoxy)ethane is achieved through the reaction of p-nitrophenol with ethylene dibromide . These methods suggest that the synthesis of 1-(3-Bromo-4-nitrophenyl)ethanone could also involve halogenation and nitration steps tailored to the specific positions on the aromatic ring.
Molecular Structure Analysis
The molecular structure of related compounds has been studied using various computational methods and experimental techniques such as X-ray diffraction (XRD). For example, the molecular structure and vibrational frequencies of a pyrazole derivative were investigated using Gaussian09 software, and the results were in agreement with experimental infrared bands and XRD data . This indicates that similar computational methods could be employed to analyze the molecular structure of 1-(3-Bromo-4-nitrophenyl)ethanone.
Chemical Reactions Analysis
The chemical reactivity of such compounds is influenced by the presence of electron-withdrawing groups like nitro and bromo substituents. These groups can affect the electrophilic and nucleophilic properties of the molecule. For instance, the presence of a nitro group can make the aromatic ring more susceptible to nucleophilic attack, which is a key consideration in designing synthetic routes and understanding reaction mechanisms .
Physical and Chemical Properties Analysis
The physical and chemical properties of brominated and nitrated aromatic compounds are characterized by their solubility, melting points, and reactivity. The solubility properties of 1-Bromo-2-(p-nitrophenoxy)ethane were studied to facilitate its separation from byproducts, indicating that solubility in selective solvents is an important property for purification processes . The presence of halogen and nitro groups also influences the compound's polarity and potential for intermolecular interactions, which are critical for understanding its behavior in different environments.
科学研究应用
Synthesis of alpha-Bromoketones
- Scientific Field: Organic Chemistry
- Application Summary: “1-(3-Bromo-4-nitrophenyl)ethanone” is used in the synthesis of alpha-Bromoketones from Secondary Alcohols .
- Methods of Application: The specific experimental procedures and technical details are not provided in the source .
- Results or Outcomes: The outcomes of the experiment, including any quantitative data or statistical analyses, are not provided in the source .
Synthesis of α,β-Unsaturated Ketones
- Scientific Field: Organic Chemistry
- Application Summary: “1-(3-Bromo-4-nitrophenyl)ethanone” is used in the synthesis of α,β-Unsaturated Ketones as Chalcone Analogues via a SRN1 Mechanism .
- Methods of Application: The specific experimental procedures involve an electron-transfer chain reaction between 2-nitropropane anion and α-bromoketones derived from nitrobenzene and nitrothiophene .
- Results or Outcomes: This method can be used to synthesize a wide variety of chalcone analogues .
Use as a Building Block in Organic Synthesis
- Scientific Field: Organic Synthesis
- Application Summary: “1-(3-Bromo-4-nitrophenyl)ethanone” is a versatile building block that can be used for the synthesis of various organic compounds such as heterocyclic compounds, amino acids, and peptides.
- Methods of Application: The specific methods of application or experimental procedures are not provided in the source.
- Results or Outcomes: Its unique properties make it a useful reagent in organic synthesis, medicinal chemistry, and material science.
Use as a Ligand in Schiff Base Compounds
- Scientific Field: Inorganic Chemistry
- Application Summary: “1-(3-Bromo-4-nitrophenyl)ethanone” can potentially be used as a ligand in the formation of Schiff base compounds .
- Methods of Application: The specific methods of application or experimental procedures are not provided in the source .
- Results or Outcomes: Schiff base compounds have been the center of attraction for many researchers in recent years due to their versatility .
Use in the Synthesis of Heterocyclic Compounds
- Scientific Field: Organic Chemistry
- Application Summary: “1-(3-Bromo-4-nitrophenyl)ethanone” can be used in the synthesis of various heterocyclic compounds .
- Methods of Application: The specific methods of application or experimental procedures are not provided in the source .
- Results or Outcomes: The outcomes of the experiment, including any quantitative data or statistical analyses, are not provided in the source .
Use in Ketone Reduction
- Scientific Field: Organic Chemistry
- Application Summary: “1-(3-Bromo-4-nitrophenyl)ethanone” can potentially be used in the reduction of ketones to alcohols using reducing agents like Sodium Borohydride (NaBH4) .
- Methods of Application: The specific methods of application or experimental procedures are not provided in the source .
- Results or Outcomes: The outcomes of the experiment, including any quantitative data or statistical analyses, are not provided in the source .
安全和危害
While specific safety and hazard information for “1-(3-Bromo-4-nitrophenyl)ethanone” is not available in the retrieved resources, it’s important to handle all chemical substances with appropriate safety measures. This includes avoiding contact with skin and eyes, using personal protective equipment, and ensuring adequate ventilation .
属性
IUPAC Name |
1-(3-bromo-4-nitrophenyl)ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrNO3/c1-5(11)6-2-3-8(10(12)13)7(9)4-6/h2-4H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOIQPVZFSPQQDF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=C(C=C1)[N+](=O)[O-])Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrNO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10481225 |
Source


|
| Record name | AGN-PC-0NI5CD | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10481225 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.04 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Bromo-4-nitrophenyl)ethanone | |
CAS RN |
56759-33-2 |
Source


|
| Record name | AGN-PC-0NI5CD | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10481225 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Ethyl 4-aminopyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B1280931.png)
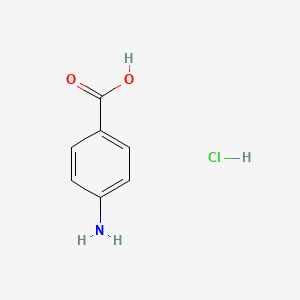
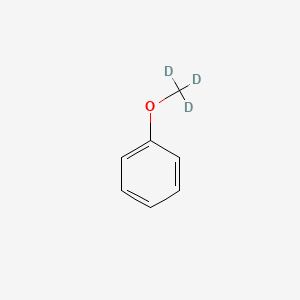
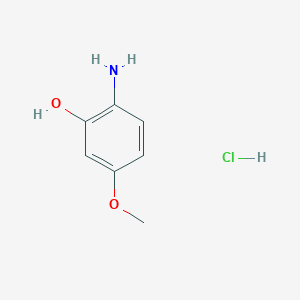
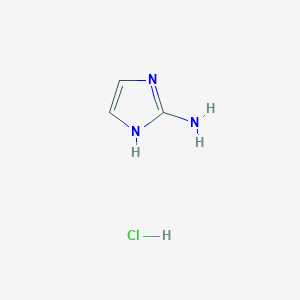
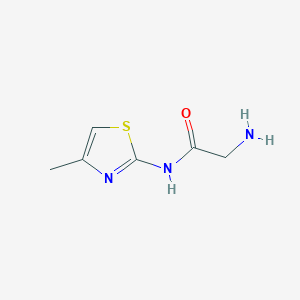
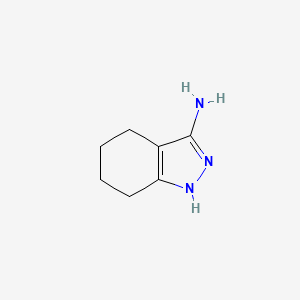
![2-(2-Oxa-6-azaspiro[3.3]heptan-6-yl)ethanamine](/img/structure/B1280945.png)
